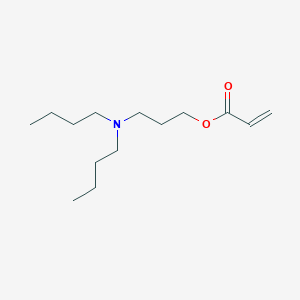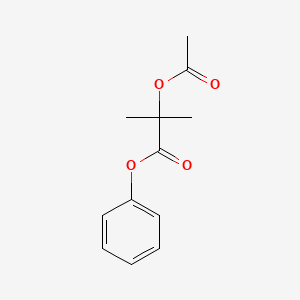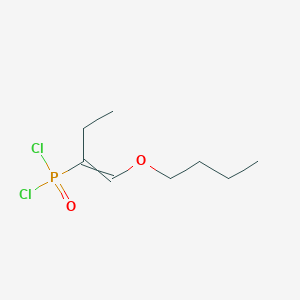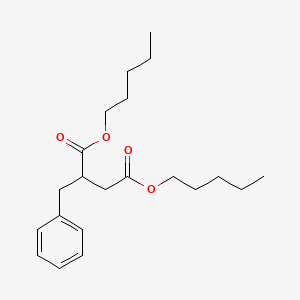
3-(Dibutylamino)propyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dibutylamino)propyl prop-2-enoate is an organic compound with the molecular formula C14H27NO2 and a molecular weight of 241.37 g/mol . It is also known by its alternative name, acrylic acid- (3-dibutylamino-propyl ester) . This compound is characterized by its density of 0.909 g/cm³ and a boiling point of 317.2°C at 760 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)propyl prop-2-enoate typically involves the reaction of 3-(dibutylamino)-1-propanol with acrylic acid esters . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dibutylamino)propyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Dibutylamino)propyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: It can be used in the study of biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Dibutylamino)propyl prop-2-enoate involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, participate in nucleophilic attacks, and undergo polymerization reactions. These interactions are crucial for its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
- Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
Uniqueness
3-(Dibutylamino)propyl prop-2-enoate is unique due to its specific functional groups that allow for a wide range of chemical reactions and applications. Its ability to undergo polymerization and form stable products makes it valuable in both research and industrial settings.
Propiedades
Número CAS |
6288-21-7 |
|---|---|
Fórmula molecular |
C14H27NO2 |
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
3-(dibutylamino)propyl prop-2-enoate |
InChI |
InChI=1S/C14H27NO2/c1-4-7-10-15(11-8-5-2)12-9-13-17-14(16)6-3/h6H,3-5,7-13H2,1-2H3 |
Clave InChI |
SYRNSZXGMVNJOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)




![N-benzyl-2-[(2,4-dimethylphenyl)carbamoyl-(2-methylpropyl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14726189.png)

![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)



